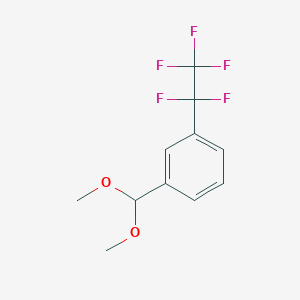

1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene

Descripción

1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene is a fluorinated aromatic compound characterized by a dimethoxymethyl group (-CH(OCH₃)₂) and a pentafluoroethyl (-CF₂CF₃) substituent on a benzene ring. The dimethoxymethyl group is an electron-donating acetal moiety, while the pentafluoroethyl group is a strong electron-withdrawing perfluorinated alkyl chain. This combination creates unique electronic and steric effects, making the compound of interest in materials science, agrochemicals, and pharmaceuticals.

Propiedades

Fórmula molecular |

C11H11F5O2 |

|---|---|

Peso molecular |

270.20 g/mol |

Nombre IUPAC |

1-(dimethoxymethyl)-3-(1,1,2,2,2-pentafluoroethyl)benzene |

InChI |

InChI=1S/C11H11F5O2/c1-17-9(18-2)7-4-3-5-8(6-7)10(12,13)11(14,15)16/h3-6,9H,1-2H3 |

Clave InChI |

POOTUNYHYQJEJC-UHFFFAOYSA-N |

SMILES canónico |

COC(C1=CC(=CC=C1)C(C(F)(F)F)(F)F)OC |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene typically involves the reaction of appropriate benzene derivatives with reagents that introduce the dimethoxymethyl and pentafluoroethyl groups. Common synthetic routes include:

Friedel-Crafts Alkylation: This method involves the alkylation of benzene with dimethoxymethyl chloride and pentafluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Grignard Reaction: The Grignard reagent, formed from pentafluoroethyl magnesium bromide, can react with benzaldehyde derivatives to introduce the pentafluoroethyl group, followed by methoxylation to form the dimethoxymethyl group.

Industrial production methods may involve continuous flow processes and the use of heterogeneous catalysts to optimize yield and purity.

Análisis De Reacciones Químicas

1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of ethers or esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential drug development.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mecanismo De Acción

The mechanism by which 1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pentafluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The dimethoxymethyl group may participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s activity and specificity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 1-(dimethoxymethyl)-3-(pentafluoroethyl)benzene can be contextualized by comparing it to the following analogs:

Structural Analogs

Substituent Effects

- Electronic Effects: The pentafluoroethyl group (-CF₂CF₃) is more electron-withdrawing than trifluoromethoxy (-OCF₃) or trifluoromethyl (-CF₃) groups due to its extended fluorinated chain. This enhances the compound’s stability against nucleophilic attack and alters its solubility in polar solvents . The dimethoxymethyl group (-CH(OCH₃)₂) provides steric bulk and mild electron donation, which can moderate the electron-deficient nature of the fluorinated substituent. This balance is absent in analogs like 1-Methoxy-4-nitro-3-(trifluoromethyl)benzene, where nitro (-NO₂) and -CF₃ groups create a highly electron-deficient ring .

- This contrasts with 1-[2-(chloromethyl)phenoxy]-3-(trifluoromethyl)benzene, where a chloromethyl-phenoxy group introduces steric hindrance without electronic modulation .

Actividad Biológica

1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a benzene ring substituted with both dimethoxymethyl and pentafluoroethyl groups. This unique combination may influence its interactions with biological systems.

Pharmacological Properties

- Antimicrobial Activity : Preliminary studies have suggested that compounds with similar structures exhibit antimicrobial properties. The presence of fluorinated groups often enhances the lipophilicity of compounds, potentially increasing their ability to penetrate microbial membranes.

- Cytotoxicity : Research indicates that fluorinated benzene derivatives can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis through oxidative stress pathways.

- Enzyme Inhibition : Some related compounds have been studied as inhibitors of specific enzymes, such as proteases and kinases. The dimethoxymethyl group may play a role in modulating enzyme activity.

The biological activity of 1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the pentafluoroethyl group may disrupt lipid bilayers, leading to increased permeability and potential cell lysis.

- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been shown to generate ROS, which can lead to cellular damage and apoptosis in cancer cells.

- Targeting Signaling Pathways : Fluorinated compounds often interact with signaling pathways involved in cell proliferation and survival, making them potential candidates for cancer therapy.

Case Studies

Several studies have investigated the biological effects of fluorinated benzene derivatives:

- Study 1 : A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation.

- Study 2 : Another research effort focused on the antimicrobial properties of similar compounds, revealing that they showed promising activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.